bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate
Description
Bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate is a fumarate-derived ester featuring two aromatic substituents. Each ester group is attached to a phenyl ring substituted with a hydroxyl (-OH) group at the 2-position and a methoxycarbonyl (-COOCH₃) group at the 5-position. While direct data on its synthesis or applications are unavailable in the provided evidence, its structural analogs suggest relevance in pharmaceutical or materials science contexts, where fumarate esters are commonly employed .
Properties
CAS No. |
103437-24-7 |
|---|---|
Molecular Formula |
C22H20O10 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate |
InChI |
InChI=1S/C22H20O10/c1-29-21(27)13-3-5-17(23)15(9-13)11-31-19(25)7-8-20(26)32-12-16-10-14(22(28)30-2)4-6-18(16)24/h3-10,23-24H,11-12H2,1-2H3/b8-7+ |
InChI Key |
GDWJHSUHPTVKGD-BQYQJAHWSA-N |
Isomeric SMILES |
COC(=O)C1=CC(=C(C=C1)O)COC(=O)/C=C/C(=O)OCC2=C(C=CC(=C2)C(=O)OC)O |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)COC(=O)C=CC(=O)OCC2=C(C=CC(=C2)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate typically involves the esterification of butenedioic acid with 2-hydroxy-5-methoxycarbonylbenzyl alcohol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA) in a solvent like dichloromethane, followed by refluxing for several hours .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxycarbonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex esters and amides .
Medicine: Research is ongoing to explore its potential as a drug intermediate, especially in the synthesis of anti-inflammatory and anticancer agents .
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate involves its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate with analogous fumarate and succinate derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Diversity and Functional Groups
Key Observations :
- Polarity: The target compound’s hydroxyl and methoxycarbonyl groups enhance polarity compared to menthyl (lipophilic) or phenoxyethyl (moderately polar) derivatives .
- Hydrogen Bonding : The hydroxyl group in the target compound may promote intermolecular hydrogen bonding, contrasting with the ionic interactions in oxotremorine fumarate salts .
- Biological Interactions : The adenine-containing compound () likely targets nucleotide pathways, whereas menthyl esters () may exploit chiral recognition in drug delivery .
Structural Analysis and Crystallography
- Target Compound: No direct crystallographic data are available. However, structural analogs (e.g., oxotremorine fumarate) are refined using programs like SHELX (), suggesting similar methods could resolve its conformation and packing .
- Hydrogen Bonding : Ionic salts (e.g., oxotremorine fumarate) exhibit stronger H-bonding networks compared to neutral esters like the target compound, which may rely on weaker interactions .
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